1-Acetyl-4-(2,4-difluorobenzyl)piperazine
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Overview
Description
Scientific Research Applications
Antibacterial and Antifungal Activities
- Azole-containing piperazine derivatives, including those similar to the compound , have been investigated for their antibacterial and antifungal properties. Some derivatives have shown significant efficacy against various strains, comparable to standard drugs like chloramphenicol and fluconazole. This suggests potential applications in antimicrobial treatments (Gan, Fang, & Zhou, 2010).
Anticancer Activities
- Piperazine derivatives have also been evaluated for their anticancer activities. Certain compounds in this category, including those with similar structures to 1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone, have shown promising results in inhibiting the growth of cancer cells like breast cancer cells (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).
Antipsychotic Potential
- The design and synthesis of biphenyl derivatives linked with aryl piperazine have been studied for potential antipsychotic effects. This suggests possible applications of 1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone derivatives in the treatment of psychiatric disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).
Sigma-1 Receptor Antagonist for Pain Management
- Derivatives of 1-[4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl]ethanone have been identified as σ1 receptor antagonists with potential clinical application for pain management (Díaz et al., 2020).
Synthesis of Novel Derivatives for Various Applications
- Research in the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety indicates the versatility of such compounds, including 1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone, in creating new chemical entities for varied applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O/c1-10(18)17-6-4-16(5-7-17)9-11-2-3-12(14)8-13(11)15/h2-3,8H,4-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZKCIJUGHKLOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353905 |
Source
|
Record name | 1-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
416894-09-2 |
Source
|
Record name | 1-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80353905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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